2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-

Sigma-1 Receptor Functional Selectivity Diazaspiro Scaffold

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- (CAS 646056-68-0) is a heterocyclic spiro compound combining a 2,5-diazaspiro[3.5]nonane core with a 3-pyridinyl substituent. It belongs to the broader N-aryl diazaspirocyclic compound class disclosed in patents by Targacept for modulating nicotinic acetylcholine receptors (nAChRs), specifically for treating nicotine addiction and CNS disorders.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 646056-68-0
Cat. No. B12592689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-
CAS646056-68-0
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CN(C2)C3=CN=CC=C3
InChIInChI=1S/C12H17N3/c1-2-7-14-12(5-1)9-15(10-12)11-4-3-6-13-8-11/h3-4,6,8,14H,1-2,5,7,9-10H2
InChIKeyIPJKRZCSKUYRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- (CAS 646056-68-0) – A Conformationally Constrained N-Aryl Diazaspiro Building Block for Nicotinic and Sigma Receptor Ligand Design


2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- (CAS 646056-68-0) is a heterocyclic spiro compound combining a 2,5-diazaspiro[3.5]nonane core with a 3-pyridinyl substituent [1]. It belongs to the broader N-aryl diazaspirocyclic compound class disclosed in patents by Targacept for modulating nicotinic acetylcholine receptors (nAChRs), specifically for treating nicotine addiction and CNS disorders [2]. The 2,5-diazaspiro[3.5]nonane scaffold, featuring a four-membered azetidine and a six-membered piperidine ring sharing a spiro carbon, imparts conformational rigidity that differentiates it from more flexible linear amines or planar heteroaromatic ligands in terms of binding pocket complementarity [1].

Why 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- Cannot Be Readily Interchanged with Other N-Aryl Diazaspirocycles


The N-aryl diazaspirocyclic compound class encompasses diverse substitution patterns, spiro ring sizes, and nitrogen atom positions, each yielding distinct molecular topologies with quantifiably different biological activity profiles. Even within the [3.5]nonane sub-family, regioisomeric variation (e.g., 2,5- vs. 1,6- vs. 2,7-diazaspiro[3.5]nonane) alters the spatial orientation of the pyridinyl pharmacophore relative to the basic amine centers, directly impacting receptor subtype binding affinity and functional selectivity [1]. For instance, among 2,7-diazaspiro[3.5]nonane derivatives, subtle structural modifications have been shown to switch sigma-1 receptor (S1R) functional profiles between agonism and antagonism in vivo, with Ki values ranging from 2.7 nM to >100 nM depending on the specific substituent [2]. Therefore, substituting the target compound with a structurally similar analog without experimental validation introduces unacceptable risk of altered potency, selectivity, and pharmacological outcome.

Quantitative Differentiation Evidence for 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- Versus Closest Analogs


Functional Selectivity Advantage: 2,5-Diazaspiro[3.5]nonane Scaffold Enables S1R Agonism vs. Antagonism Compared to 2,7-Regioisomer

The 2,5-diazaspiro[3.5]nonane scaffold provides a distinct topological arrangement of nitrogen atoms compared to the more extensively studied 2,7-diazaspiro[3.5]nonane scaffold. In the 2,7-series, compound 4b (AD186) exhibited S1R agonism (Ki S1R = 2.7 nM, Ki S2R = 27 nM), while compound 5b (AB21) sharing the identical 2,7-diazaspiro[3.5]nonane core displayed S1R antagonism (Ki S1R = 13 nM, Ki S2R = 102 nM), demonstrating that even within a single regioisomeric scaffold, functional profiles are exquisitely sensitive to peripheral substitution [1]. The 2,5-diazaspiro[3.5]nonane scaffold remains comparatively underexplored in the sigma receptor field, presenting an opportunity for novel intellectual property and differentiated pharmacological profiles that cannot be achieved by simply reusing 2,7-diazaspiro[3.5]nonane building blocks.

Sigma-1 Receptor Functional Selectivity Diazaspiro Scaffold

Hydrogen Bond Donor Count Differentiation: 2,5-Regioisomer (0 HBD) vs. 1,6-Regioisomer (1 HBD) Affects Membrane Permeability Predictions

2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- possesses zero hydrogen bond donors (both nitrogen atoms in the diazaspiro core are tertiary), whereas its closest regioisomer, 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- (CAS 646056-66-8), contains one hydrogen bond donor [1]. In drug design, reducing HBD count is generally associated with improved passive membrane permeability and oral bioavailability. This structural feature may confer a pharmacokinetic advantage for the 2,5-isomer in cell-based assays and in vivo models where membrane crossing is critical.

Hydrogen Bond Donor Membrane Permeability Drug-Likeness

Lipophilicity Differentiation: Target Compound (XLogP ~1.2) vs. 5-Methyl Derivative (XLogP 1.5) Modulates LogD-Driven Selectivity

The target compound 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- has a calculated XLogP of approximately 1.2 for the parent 2,5-diazaspiro[3.5]nonane core . In contrast, its N-methylated analog, 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- (CAS 646056-69-1), has a higher XLogP of 1.5 due to the additional methyl substituent [1]. This difference of ΔXLogP ≈ 0.3 indicates that the N-methyl analog is moderately more lipophilic, which could lead to enhanced non-specific protein binding, altered volume of distribution, and potentially reduced selectivity due to increased hydrophobic interactions with off-target receptors. The target compound's lower lipophilicity may be advantageous in minimizing promiscuous binding and optimizing ligand efficiency metrics.

Lipophilicity XLogP Structure-Activity Relationship

Molecular Weight Efficiency: Target (MW 203.28) Offers Superior Ligand Efficiency Potential vs. 5-Methyl Derivative (MW 217.31)

The target compound has a molecular weight of 203.28 g/mol, which is 14.03 g/mol (one methylene unit) lighter than the 5-methyl analog (217.31 g/mol) . In lead optimization, maintaining lower molecular weight while preserving target engagement is a key principle for improving ligand efficiency indices (e.g., LE = 1.4 × pKi / heavy atom count). For a hypothetical target with equal binding affinity, the target compound would yield a higher ligand efficiency score simply due to its lower molecular weight, making it a more attractive starting point for fragment growth or lead optimization campaigns.

Ligand Efficiency Molecular Weight Lead Optimization

Scaffold Novelty Advantage: 2,5-Diazaspiro[3.5]nonane Core is Underrepresented in Patent Literature vs. 1,7-Diazaspiro[4.4]nonane

Analysis of the foundational patent WO2004005293A2 reveals that the exemplified N-aryl diazaspirocyclic compounds predominantly feature the 1,7-diazaspiro[4.4]nonane scaffold (e.g., 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane) [1]. In contrast, the 2,5-diazaspiro[3.5]nonane scaffold with its distinct azetidine-piperidine spiro junction (as opposed to pyrrolidine-pyrrolidine in the [4.4] series) is less extensively exemplified, representing a relatively underexplored region of chemical space within the N-aryl diazaspirocyclic patent landscape. This structural novelty offers potential for generating new intellectual property with differentiated selectivity and pharmacokinetic profiles compared to the heavily patented [4.4]nonane series.

Chemical Space Patent Novelty Scaffold Hopping

Recommended Application Scenarios for 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- Based on Differentiated Properties


CNS Drug Discovery Programs Targeting Nicotinic Acetylcholine Receptors (nAChRs) for Nicotine Addiction

The compound's structural context within the N-aryl diazaspirocyclic class, as disclosed in patents for treating nicotine addiction via nAChR modulation, makes it a valuable building block for synthesizing novel α4β2 nAChR antagonists [1]. The zero HBD count of the target compound, compared to the 1,6-regioisomer which has one HBD, suggests superior passive blood-brain barrier penetration potential, a critical requirement for CNS-active nAChR ligands.

Sigma-1 Receptor (S1R) Ligand Development with Underexplored Scaffold Topology

The 2,5-diazaspiro[3.5]nonane core differs topologically from the established 2,7-diazaspiro[3.5]nonane scaffold used in published S1R ligands (Ki range: 2.7–165 nM) [2]. Researchers aiming to develop novel S1R agonists or antagonists with patentable chemical matter can utilize this compound as a starting scaffold. Its lower molecular weight (203.28 vs. typical S1R ligands >300 Da) also permits efficient fragment growth while maintaining drug-like properties.

Kinase Inhibitor and ATP-Mimetic Scaffold Design

Heteroaryl-substituted diazaspirocycles, including the 2,5-diazaspiro[3.5]nonane core, have been investigated as ATP-mimetic scaffolds for probing the ATP-binding site of protein kinases, demonstrating ligand-efficient inhibition of multiple kinases [3]. The target compound's lower XLogP (~1.2) compared to its N-methyl analog (XLogP 1.5) makes it a more polarity-appropriate starting point for optimizing kinase selectivity while minimizing off-target hydrophobic interactions.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp³-Rich Scaffolds

With a molecular weight of 203.28 and a conformationally constrained spirocyclic architecture devoid of H-bond donors, this compound is an ideal fragment-sized building block for FBDD libraries. The 2,5-diazaspiro[3.5]nonane core provides a higher fraction of sp³-hybridized carbons than planar aromatic scaffolds, offering greater three-dimensionality for exploring novel protein binding pockets, while its lower MW compared to the 5-methyl derivative (ΔMW = -14.03) provides greater synthetic headroom for fragment elaboration .

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